N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide
Overview
Description
N-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide, commonly known as CBIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBIC is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Crystal Structure and Inhibition Studies
- N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide and similar compounds have been synthesized and characterized for their molecular structures. Studies on these compounds have shown potential anti-diabetic properties, as evidenced by their inhibition of α-glucosidase and α-amylase enzymes. This suggests their use in the treatment of diabetes (Karrouchi et al., 2021).
Anticancer Properties
- A series of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazides were synthesized and evaluated for anticancer properties. Certain compounds showed remarkable antiproliferative activity against various cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer, suggesting their potential as scaffolds for novel anticancer agents (Kazan et al., 2019).
Antioxidant and Antimicrobial Activities
- New Schiff bases containing indole moiety, such as this compound derivatives, have been synthesized and shown to possess good antioxidant and antimicrobial activity. This indicates their potential use in combating oxidative stress and microbial infections (Saundane et al., 2015).
Corrosion Inhibition
- Compounds related to this compound have been investigated for their role in corrosion protection. Studies have shown that these compounds can act as effective inhibitors in protecting mild steel from corrosion in acidic environments, indicating their potential application in industrial corrosion protection (Paul et al., 2020).
Anti-cholinesterase Activity
- Several derivatives of this compound have been synthesized and shown to have significant anti-cholinesterase activity. This suggests their potential application in the treatment of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are used to increase levels of acetylcholine in the brain (Mirfazli et al., 2018).
Synthesis and Structural Analysis
- The compound and its analogs have been synthesized and subjected to detailed structural analysis using techniques like single crystal X-ray diffraction, providing insight into their molecular configurations and potential interactions with biological molecules (Kaynak et al., 2005).
Medical Imaging Applications
- Derivatives of this compound have been explored for their potential in medical imaging, particularly in the visualization of necrotic tissue using SPECT imaging techniques. This is indicative of its application in diagnostic imaging for various medical conditions (Prinsen et al., 2011).
properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-1H-indole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-14-7-3-1-5-11(14)9-19-20-16(21)13-10-18-15-8-4-2-6-12(13)15/h1-10,18H,(H,20,21)/b19-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWFITONXLRUPF-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CNC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CNC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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